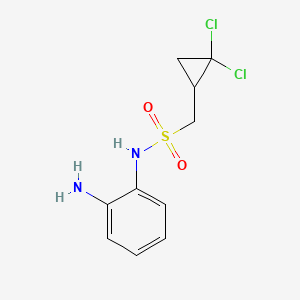
N-(2-aminophenyl)-1-(2,2-dichlorocyclopropyl)methanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-aminophenyl)-1-(2,2-dichlorocyclopropyl)methanesulfonamide is a useful research compound. Its molecular formula is C10H12Cl2N2O2S and its molecular weight is 295.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(2-aminophenyl)-1-(2,2-dichlorocyclopropyl)methanesulfonamide is a sulfonamide compound with potential biological activities that have been investigated in various studies. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, structural analyses, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C10H12Cl2N2O2S
- Molecular Weight : 295.18548 g/mol
- CAS Number : 1146290-04-1
The compound features a dichlorocyclopropyl group and an aminophenyl moiety, which are significant for its biological interactions. The sulfonamide functional group is known for its role in various pharmacological activities.
Antimicrobial Properties
Studies have shown that this compound exhibits notable antimicrobial activity. This has been evaluated through minimum inhibitory concentration (MIC) tests against various bacterial strains.
- Tested Bacteria :
- Escherichia coli
- Staphylococcus aureus
- Pseudomonas aeruginosa
The compound demonstrated effective inhibition of bacterial growth, with MIC values comparable to standard antibiotics.
Antibiofilm Activity
In addition to its antimicrobial properties, the compound has been assessed for its ability to inhibit biofilm formation. Biofilms are clusters of bacteria that adhere to surfaces and are resistant to conventional antibiotics.
- Biofilm Formation Assessment :
- Utilized crystal violet staining to quantify biomass.
- Results indicated significant reduction in biofilm formation at certain concentrations.
Structural Analysis
A thorough structural analysis was performed using techniques such as NMR spectroscopy and mass spectrometry. The findings correlate the structural characteristics with the observed biological activity.
| Technique | Findings |
|---|---|
| NMR | Chemical shifts consistent with expected functional groups. |
| Mass Spectrometry | Molecular ion peak corroborated the molecular formula. |
| X-ray Diffraction | Provided insights into the crystalline structure of the compound. |
Case Study 1: Antimicrobial Efficacy
In a study published in PMC, this compound was tested alongside several derivatives for their antimicrobial efficacy. The results showed that this compound had lower MIC values compared to others tested, indicating superior activity against Staphylococcus aureus .
Case Study 2: Biofilm Inhibition
Another research highlighted its effectiveness in inhibiting biofilm formation on medical devices. The study reported a significant decrease in biofilm biomass when treated with this compound, suggesting its potential application in preventing device-related infections .
特性
IUPAC Name |
N-(2-aminophenyl)-1-(2,2-dichlorocyclopropyl)methanesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12Cl2N2O2S/c11-10(12)5-7(10)6-17(15,16)14-9-4-2-1-3-8(9)13/h1-4,7,14H,5-6,13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYEUUKLAGQYQJG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(Cl)Cl)CS(=O)(=O)NC2=CC=CC=C2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl2N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













